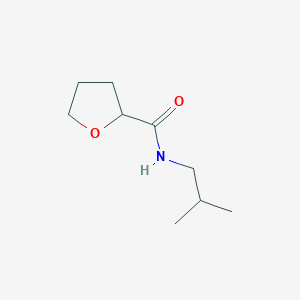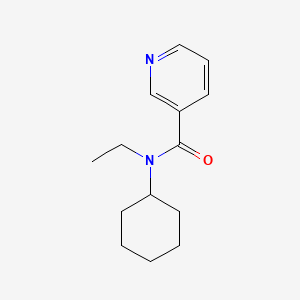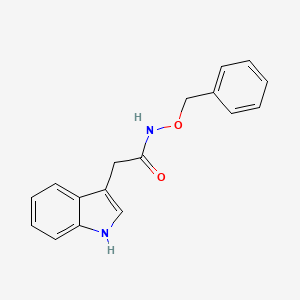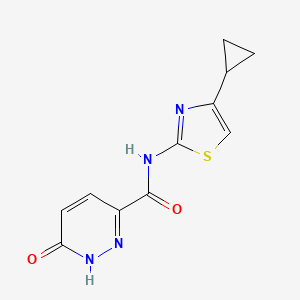![molecular formula C20H20N4O2 B7540215 N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)
N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as AM251, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1999 by researchers at the University of Aberdeen and has since been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.
Mecanismo De Acción
N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide acts as a competitive antagonist of CB1 receptors, meaning that it binds to the same site as the endocannabinoid ligands but does not activate the receptor. This results in the inhibition of the effects of endocannabinoids such as anandamide, which are involved in the regulation of pain, appetite, mood, and other physiological processes.
Biochemical and physiological effects:
N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of pain, the reduction of inflammation, the modulation of anxiety and depression, and the attenuation of drug addiction. It has also been shown to affect the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a highly selective and potent CB1 receptor antagonist, making it a useful tool for studying the endocannabinoid system in vitro and in vivo. However, it has some limitations, such as its relatively short half-life and the potential for off-target effects at high concentrations. It is also important to note that the effects of N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide may vary depending on the experimental model and the specific conditions used.
Direcciones Futuras
There are many potential future directions for research involving N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide and the endocannabinoid system. Some possible areas of investigation include the development of more selective and potent CB1 receptor antagonists, the identification of novel endocannabinoid ligands and receptors, and the exploration of the role of the endocannabinoid system in various disease states. Additionally, there is growing interest in the therapeutic potential of CB1 receptor antagonists for the treatment of pain, inflammation, anxiety, and other conditions.
Métodos De Síntesis
The synthesis of N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 4-acetamidobenzyl bromide with 4-methylphenylhydrazine to form the intermediate 4-acetamido-N-(4-methylphenyl)benzohydrazide. This is then reacted with ethyl chloroformate and triethylamine to form the corresponding ethyl ester, which is finally hydrolyzed to yield N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to block the effects of the endocannabinoid anandamide on CB1 receptors and has been used to investigate the role of the endocannabinoid system in pain, inflammation, anxiety, depression, addiction, and other conditions.
Propiedades
IUPAC Name |
N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-3-7-16(8-4-13)18-11-19(24-23-18)20(26)21-12-15-5-9-17(10-6-15)22-14(2)25/h3-11H,12H2,1-2H3,(H,21,26)(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNGHZWSNDVJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7540141.png)

![1-[[4-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7540146.png)

![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)


![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)

![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)
